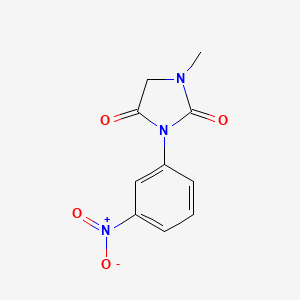

1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

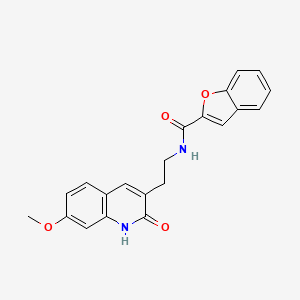

1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione is a heterocyclic organic compound with several potential applications in various fields, including medicinal and industrial chemistry. It has a molecular formula of C10H9N3O4 and a molecular weight of 235.20 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the literature . A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione cores were synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .Molecular Structure Analysis

The molecular structure of 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione has been confirmed by various analytical techniques such as FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .Applications De Recherche Scientifique

Novel Nano Ionic Liquid Synthesis

1-Methyl-3-nitro-1H-imidazol-3-ium trinitromethanide, a nano ionic liquid, has been utilized to efficiently catalyze the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives through a one-pot Biginelli-type three-component condensation reaction. This method offers advantages such as cost-effectiveness and reusability of the catalyst, indicating a promising approach for green chemistry applications (Khazaei et al., 2016).

Synthesis of Imidazolidine Derivatives

The reaction of nitromethane with aryl isocyanates in the presence of triethylamine has been shown to produce 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones. These compounds, established through spectroscopic evidence and chemical behavior, highlight the versatility of imidazolidine derivatives in chemical synthesis (Shimizu et al., 1986).

Development of Dyes

Nitration of 1-methylnaphth[2, 3-d]imidazole-4, 9-dione has led to the synthesis of various dyes based on this compound. These dyes exhibit color and spectral properties similar to those of anthraquinones, demonstrating the compound's potential in the dye industry (Efros et al., 1970).

Corrosion Inhibition

Imidazolidine-2,4-dione derivatives have been investigated as corrosion inhibitors for mild steel in HCl solution. These compounds exhibit significant inhibition efficiency, demonstrating their potential for protecting metals against corrosion (Elbarki et al., 2020).

Antitumor Activity

A nitrososourea derivative of imidazolidine-2,4-dione, fluoren-NU, has shown significant antitumor activity in vitro and in vivo against various human tumor cell lines and murine ascites tumors. This highlights the potential of imidazolidine-2,4-dione derivatives as antitumor agents (Mukherjee et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

The primary targets of 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the transmission of electrical signals in neurons and the survival of bacteria, respectively .

Mode of Action

1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione interacts with its targets by binding to them. The compound has been shown to have a high binding affinity towards the VGCIP, which suggests that it may inhibit the function of these channels . Additionally, it has been found to bind to bacterial proteins, potentially inhibiting their function .

Biochemical Pathways

Given its targets, it is likely that it affects the electrical signaling in neurons and the survival mechanisms of bacteria .

Result of Action

The binding of 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione to the VGCIP may result in the inhibition of these channels, potentially leading to anticonvulsant effects . Its binding to bacterial proteins may inhibit their function, leading to antibacterial effects .

Propriétés

IUPAC Name |

1-methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-11-6-9(14)12(10(11)15)7-3-2-4-8(5-7)13(16)17/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLMPGIBDDHXIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B2964887.png)

![N-(3-methoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2964890.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2964891.png)

![(Z)-methyl 2-(6-acetamido-2-((4-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964900.png)

![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2964903.png)

![N-(4-isopropylphenyl)-2-((2-thiomorpholinothiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964904.png)

![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2964908.png)